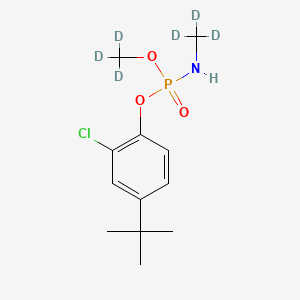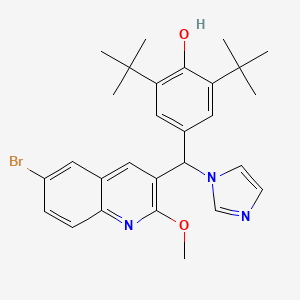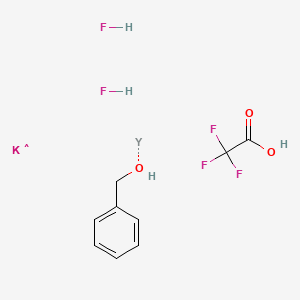
Cmd178 (tfa)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cmd178 (tfa) is a lead peptide known for its ability to inhibit the signal transducer and activator of transcription 5 (STAT5). It is primarily used in scientific research to study the inhibition of interleukin-2 (IL-2) and its receptor (IL-2R) signaling pathway. This compound has shown promise in reducing the expression of forkhead box P3 (Foxp3) and STAT5, which are crucial for the development of regulatory T cells (Treg cells) .
Méthodes De Préparation
Cmd178 (tfa) is synthesized through custom peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Analyse Des Réactions Chimiques
Cmd178 (tfa) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions. The major product formed is the peptide itself, which is then used in various biological assays to study its inhibitory effects on the IL-2/IL-2R signaling pathway .
Applications De Recherche Scientifique
Cmd178 (tfa) has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and purification techniques.
Biology: Investigates the role of IL-2/IL-2R signaling in Treg cell development and function.
Medicine: Explores potential therapeutic applications in diseases where Treg cells play a critical role, such as autoimmune diseases and cancer.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents .
Mécanisme D'action
Cmd178 (tfa) exerts its effects by inhibiting the IL-2/IL-2R signaling pathway. It binds to the IL-2 receptor alpha (IL-2Rα) subunit, preventing the activation of STAT5 and the subsequent expression of Foxp3. This inhibition leads to a reduction in Treg cell development and function, making it a valuable tool for studying immune regulation .
Comparaison Avec Des Composés Similaires
Cmd178 (tfa) is unique in its consistent ability to inhibit IL-2/IL-2R signaling and reduce Foxp3 and STAT5 expression. Similar compounds include:
MNK8: Another peptide that targets the IL-2/IL-2R signaling pathway.
2-(1,8-naphthyridin-2-yl)phenol: A small molecule inhibitor of STAT5.
Corylin: A natural compound with inhibitory effects on STAT5.
Brevilin A: A sesquiterpene lactone that inhibits STAT5 signaling
Cmd178 (tfa) stands out due to its high specificity and efficacy in inhibiting the IL-2/IL-2R signaling pathway, making it a valuable tool for scientific research.
Propriétés
Formule moléculaire |
C9H11F5KO3Y |
|---|---|
Poids moléculaire |
390.18 g/mol |
InChI |
InChI=1S/C7H8O.C2HF3O2.2FH.K.Y/c8-6-7-4-2-1-3-5-7;3-2(4,5)1(6)7;;;;/h1-5,8H,6H2;(H,6,7);2*1H;; |
Clé InChI |
QGZCHBCENMVUSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CO.C(=O)(C(F)(F)F)O.F.F.[K].[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



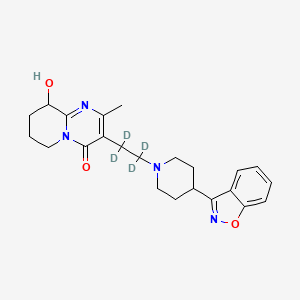

![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
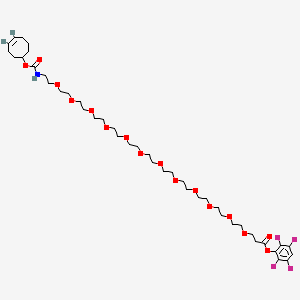
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
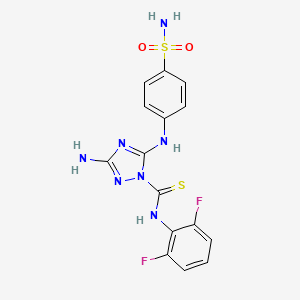
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
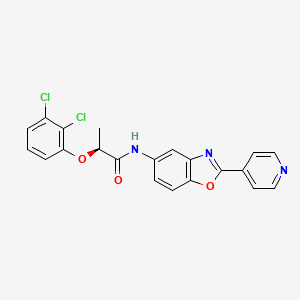
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B12423718.png)
